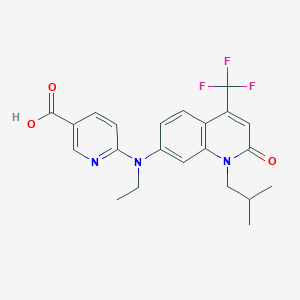
NEt-iFQ
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NEt-iFQ involves multiple steps, starting with the preparation of the quinazoline core. The reaction typically involves the condensation of 4-(trifluoromethyl)aniline with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions, including cyclization and amination, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
NEt-iFQ undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the quinazoline core, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled temperature and pressure.
Major Products Formed
Scientific Research Applications
NEt-iFQ has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study the polarity of ligand-binding pockets in retinoid X receptors.
Biology: Employed in cellular imaging to visualize receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic applications in diseases involving retinoid X receptors.
Industry: Utilized in the development of fluorescent dyes and sensors for various industrial applications.
Mechanism of Action
NEt-iFQ exerts its effects by selectively binding to the retinoid X receptor ligand-binding pocket. This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. The compound’s solvatochromic properties allow it to fluoresce upon binding, providing a visual indicator of receptor activation .
Comparison with Similar Compounds
Similar Compounds
Bexarotene: Another retinoid X receptor agonist used in the treatment of cutaneous T-cell lymphoma.
Alitretinoin: A retinoid X receptor agonist used for the treatment of chronic hand eczema.
Tazarotene: A retinoid X receptor agonist used in the treatment of psoriasis and acne.
Uniqueness of NEt-iFQ
This compound stands out due to its potent solvatochromic properties, which allow it to fluoresce upon binding to the retinoid X receptor. This unique feature makes it an invaluable tool for studying receptor-ligand interactions and visualizing cellular processes in real-time .
Properties
Molecular Formula |
C22H22F3N3O3 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
6-[ethyl-[1-(2-methylpropyl)-2-oxo-4-(trifluoromethyl)quinolin-7-yl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H22F3N3O3/c1-4-27(19-8-5-14(11-26-19)21(30)31)15-6-7-16-17(22(23,24)25)10-20(29)28(12-13(2)3)18(16)9-15/h5-11,13H,4,12H2,1-3H3,(H,30,31) |
InChI Key |
UAQFYZKWYQRQSW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC2=C(C=C1)C(=CC(=O)N2CC(C)C)C(F)(F)F)C3=NC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















